molecular formula C8H15N3 B13070494 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B13070494
M. Wt: 153.22 g/mol
InChI Key: KRTOGGIQTVVWDR-UHFFFAOYSA-N
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Description

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a methyl group and an isobutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with this compound precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-phenyl-1H-pyrazol-5-amine
  • 1-methyl-4-(2-methylpropyl)-1H-pyrazol-3-amine

Uniqueness

1-methyl-4-(2-methylpropyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-methyl-4-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C8H15N3/c1-6(2)4-7-5-10-11(3)8(7)9/h5-6H,4,9H2,1-3H3

InChI Key

KRTOGGIQTVVWDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N(N=C1)C)N

Origin of Product

United States

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